1-(3-Bromopropoxy)-2-chloro-4-(trifluoromethyl)benzene
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Overview
Description
1-(3-Bromopropoxy)-2-chloro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrClF3O It is characterized by the presence of a bromopropoxy group, a chloro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropoxy)-2-chloro-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(trifluoromethyl)phenol and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Synthetic Route: The phenol group of 2-chloro-4-(trifluoromethyl)phenol reacts with 1,3-dibromopropane in the presence of a base to form the desired product, this compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(3-Bromopropoxy)-2-chloro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding alcohols or amines.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopropoxy)-2-chloro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-2-chloro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromopropoxy group can act as a reactive site for nucleophilic attack, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-2-chloro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-(3-Bromopropoxy)-2-(4-chlorophenethyl)benzene: This compound has a similar bromopropoxy group but differs in the presence of a chlorophenethyl group instead of a chloro and trifluoromethyl group.
1-(3-Bromopropoxy)-3-chlorobenzene: This compound has a similar bromopropoxy group but lacks the trifluoromethyl group.
1-(3-Bromopropoxy)-2-methoxybenzene: This compound has a similar bromopropoxy group but contains a methoxy group instead of a chloro and trifluoromethyl group.
Properties
IUPAC Name |
1-(3-bromopropoxy)-2-chloro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3O/c11-4-1-5-16-9-3-2-7(6-8(9)12)10(13,14)15/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQSLEHJKYCUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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